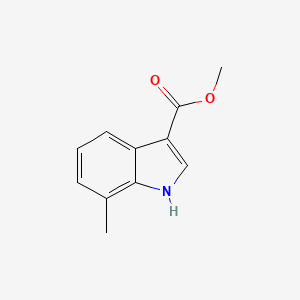

Methyl 7-methyl-1H-indole-3-carboxylate

Descripción general

Descripción

Methyl 7-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 7-methyl-1H-indole-3-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . Another method includes the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of acetic acid and hydrochloric acid under reflux .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in alkaline conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

Synthesis in Medicinal Chemistry

Methyl 7-methyl-1H-indole-3-carboxylate is widely used as an intermediate in the synthesis of various biologically active compounds. It serves as a precursor for:

- Indole Derivatives : These derivatives often exhibit significant pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

- Pharmaceuticals : The compound is integral in synthesizing drugs targeting various diseases, including cancer and neurological disorders .

Table 1: Key Synthesis Pathways

| Compound Name | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 7-Methyl-1H-indole-3-carboxylic acid | Hydrolysis of this compound | Aqueous NaOH at 60°C for 3h | 60 |

| Indole derivatives | Alkylation reactions | Varies (typically room temp) | Up to 85 |

Research indicates that this compound possesses various biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models.

- Neuroprotective Effects : It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis .

Case Study: Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited potent cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for anticancer drug development .

Applications in Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for various analytical techniques:

- Chromatography : It serves as a calibration standard in HPLC and LC-MS methods due to its stable nature and well-characterized properties.

- Protein Labeling : The compound is utilized in protein modification techniques, enhancing the detection and quantification of proteins in complex biological samples .

Mecanismo De Acción

The mechanism of action of methyl 7-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl indole-3-carboxylate

- 1-Methylindole-3-carboxylic acid

- Indole-3-acetic acid

Uniqueness

Methyl 7-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits unique reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and drug development .

Actividad Biológica

Methyl 7-methyl-1H-indole-3-carboxylate is an indole derivative known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of indole, a significant heterocyclic compound prevalent in various natural products and pharmaceuticals. Indole derivatives are recognized for their broad range of biological activities, making them vital in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance, studies have shown its effectiveness in inhibiting the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Notably, it has been associated with the inhibition of Aurora A kinase, which plays a critical role in cell division .

Antiviral and Antimicrobial Effects

This compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. Additionally, it has demonstrated antimicrobial activity against a range of pathogens, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

The indole structure enhances the ability of this compound to penetrate the blood-brain barrier, suggesting neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases by exhibiting antioxidant activity and reducing neuroinflammation .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The indole ring allows for high-affinity binding to various receptors, influencing multiple biological pathways. This includes modulation of enzyme activity, receptor signaling, and gene expression .

Table 1: Summary of Biological Activities

Synthesis Methods

This compound can be synthesized through various chemical routes. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions. This method is favored for its efficiency and scalability in industrial applications.

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of this compound against human cancer cell lines (e.g., A549 lung cancer cells) demonstrated an IC50 value indicating significant potency. The compound was shown to induce apoptosis via the intrinsic pathway, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective capabilities of this compound in models of oxidative stress-induced neuronal injury. Results indicated that the compound significantly reduced neuronal cell death and improved cognitive function in animal models, suggesting its promise in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

methyl 7-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-4-3-5-8-9(11(13)14-2)6-12-10(7)8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZWIKXFFYPHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673222 | |

| Record name | Methyl 7-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-49-9 | |

| Record name | Methyl 7-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.